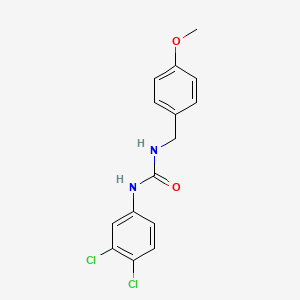
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea (DCMU) is a herbicide that has been widely used in agricultural practices to control the growth of weeds. It belongs to the class of urea herbicides and is known for its selective inhibition of photosynthesis in plants. DCMU is a white crystalline solid that is sparingly soluble in water and has a melting point of 152-153°C.
作用机制
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea inhibits photosynthesis by binding to the D1 protein of PSII, which is involved in the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons, leading to the accumulation of electrons and the formation of reactive oxygen species. This ultimately leads to the destruction of the D1 protein and the inhibition of PSII activity.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth and development of plants by reducing the rate of photosynthesis and disrupting the balance of reactive oxygen species. N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has also been shown to induce oxidative stress in plants, leading to the accumulation of lipid peroxidation products and the activation of antioxidant defense mechanisms.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea is a useful tool for studying the mechanism of photosynthesis in plants, as well as the role of PSII in electron transport. It is a potent and selective inhibitor of PSII, making it a valuable tool for investigating the function of this complex. However, N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has limitations in terms of its toxicity and potential side effects on plants. It is important to use N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea at appropriate concentrations and to take precautions to minimize its impact on plant growth and development.
未来方向
There are many future directions for research on N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea and its role in photosynthesis. One area of interest is the development of new herbicides that target PSII and have improved selectivity and safety profiles. Another area of interest is the use of N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea in the development of new photosynthetic systems for renewable energy production. Finally, there is potential for N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea to be used in the study of photosynthesis in non-plant organisms, such as algae and cyanobacteria.
合成方法
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea can be synthesized by reacting 3,4-dichloroaniline with 4-methoxybenzyl isocyanate in the presence of a base such as potassium carbonate. The reaction yields N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea, which can be further purified by recrystallization.
科学研究应用
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the oxygen-evolving complex in photosynthesis. N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been used to investigate the role of PSII in photosynthesis, as well as the electron transport chain in chloroplasts.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-5-2-10(3-6-12)9-18-15(20)19-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDBABSQBBPKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
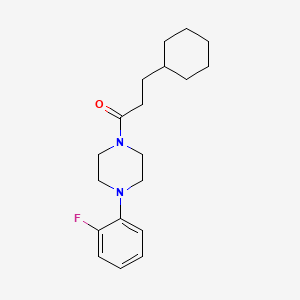
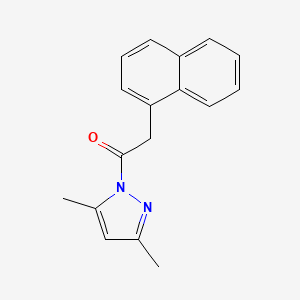

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
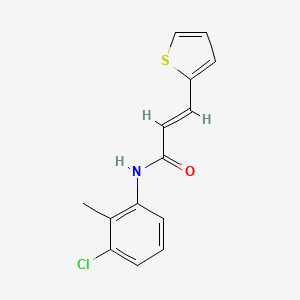
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
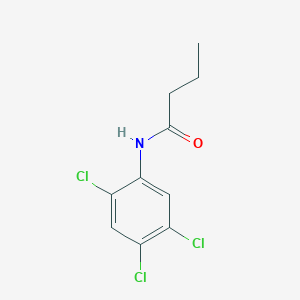
![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)